Risperidone-d4

Certified Reference Material ISO 17034 forensic toxicology

Quantify risperidone and 9-hydroxyrisperidone accurately in complex biological matrices. Regulatory-grade methods demand CRM internal standards to avoid isotopic cross-talk and meet FDA/EMA traceability requirements. - **ISO 17034 & ISO/IEC 17025 certified** (Cerilliant® R-013) - metrological traceability for ANDA submissions & forensic accreditation. - **+4 Da mass shift** - meets ≥3 Da requirement; no retention time shift vs. unlabeled analyte. - **Validated in human plasma, postmortem blood & 40-analyte panels** - matrix effects 95-105% (CV <6%). - **Certified solution format** - weigh-free, ready for same-day TDM workflows.

Molecular Formula C23H27FN4O2
Molecular Weight 414.5 g/mol
CAS No. 1020719-76-9
Cat. No. B017335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisperidone-d4
CAS1020719-76-9
Synonyms3-[2-4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4
Molecular FormulaC23H27FN4O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
InChIKeyRAPZEAPATHNIPO-RIEWMPPISA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risperidone-d4 Deuterated Internal Standard


Risperidone-d4 (CAS 1020719-76-9) is a stable isotope-labeled analog of risperidone in which four hydrogen atoms at the ethyl linker positions (1,1,2,2) are replaced by deuterium atoms, yielding a molecular formula of C₂₃H₂₃D₄FN₄O₂ and a molecular weight of 414.52 g/mol . It is engineered exclusively as an internal standard (IS) for the quantification of risperidone and its active metabolite 9-hydroxyrisperidone in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) . As a Cerilliant® certified reference material (CRM) manufactured under ISO 17034 and ISO/IEC 17025 accreditation, Risperidone-d4 provides metrological traceability that is essential for forensic toxicology, clinical therapeutic drug monitoring (TDM), and regulated bioanalytical studies .

Risperidone-d4 Interchangeability Risks


Deuterated internal standards are not functionally interchangeable. The number of deuterium labels directly governs the mass shift (Δm) between the IS and the analyte, which determines whether the IS signal remains free of interference from the analyte's natural isotope envelope and from isotopic cross-talk in the collision cell . Risperidone-d4 provides a +4 Da mass shift, meeting the consensus ≥3 Da requirement for small-molecule LC-MS/MS while avoiding the excessive deuteration that can cause chromatographic retention time shifts and differential matrix effects relative to the unlabeled analyte [1]. Furthermore, regulatory-grade bioanalytical methods submitted for Abbreviated New Drug Applications (ANDA) or forensic accreditation require CRM-grade internal standards with documented ISO 17034 traceability—a certification available for Risperidone-d4 (Cerilliant) but not for Risperidone-d5 from any accredited reference material producer .

Risperidone-d4 Comparative Evidence


CRM Certification Availability

Risperidone-d4 is commercially available as a Cerilliant® certified reference material (CRM) solution at 100 μg/mL in methanol (Cat. R-013), manufactured under ISO 17034 and ISO/IEC 17025 accreditation with full metrological traceability . In contrast, Risperidone-d5 (CAS 1225444-63-2) is not listed as a CRM by Cerilliant, Sigma-Aldrich, or any other ISO 17034-accredited reference material producer; it is available only as a research-grade neat solid from specialty suppliers without accredited certification . For laboratories operating under GLP, ISO/IEC 17025, or forensic accreditation frameworks, the absence of a CRM-grade option for Risperidone-d5 represents a critical procurement barrier that Risperidone-d4 resolves.

Certified Reference Material ISO 17034 forensic toxicology regulatory bioanalysis

Isotopic Purity Benchmarking

Risperidone-d4 consistently achieves isotopic purity (atom% D) of ≥98% across multiple independent suppliers. Tocris Bioscience specifies isotopic purity of 98% D with chemical purity ≥98% by HPLC . Santa Cruz Biotechnology reports isotopic purity of 99% with chemical purity of 98% . An ISO 17034-certified reference material from an independent laboratory documents HPLC purity of 98.4% with an isotopic value of 99.1% (expanded uncertainty ±2.0%, k=2, 95% confidence) [1]. Aladdin Scientific specifies ≥99 atom% D . By comparison, the alternative Risperidone-d5 is characterized by fewer independent suppliers and has reported chemical purity values of approximately 97.5–98% by HPLC . Higher and more consistently verified isotopic purity in Risperidone-d4 translates directly to lower unlabeled analyte carryover in the IS channel, reducing the risk of positive bias at the lower limit of quantification (LLOQ).

isotopic purity deuterium incorporation mass spectrometry internal standard quality

Matrix Effect Compensation

In a fully validated UHPLC-MS/MS method using Risperidone-d4 and other stable isotope-labeled IS for the simultaneous quantification of ten psychotropic drugs in human plasma, Ansermot et al. (2013) demonstrated that internal standard-normalized matrix effects ranged between 95% and 105% across all analytes, with a variability (CV) never exceeding 6% [1]. This level of matrix effect compensation is achievable specifically because the deuterated IS co-elutes nearly identically with the analyte, experiencing the same ion suppression or enhancement environment. When non-deuterated structural analog IS are used instead, matrix effects are not equally compensated, leading to significantly higher variability and potential for quantitative bias; literature consensus indicates that only stable isotope-labeled IS provide this degree of matrix effect normalization [2].

matrix effect ion suppression LC-MS/MS method validation bioanalysis

Deuterium Label Stability

The four deuterium atoms in Risperidone-d4 are positioned at the ethyl linker carbons (C-1,1,2,2 of the ethyl bridge connecting the piperidine ring to the pyridopyrimidinone core), as confirmed by the SMILES notation [2H]C([2H])(N1CCC(CC1)c2noc3cc(F)ccc23)C([2H])([2H])C4=C(C)N=C5CCCCN5C4=O from the Cerilliant certified reference material specification . These positions are all carbon-bound and lack adjacent carbonyl or aromatic activating groups that would promote hydrogen-deuterium exchange under protic conditions. This is in contrast to deuterated IS where labels are placed at heteroatoms (O-D, N-D) or α to carbonyl groups, which are susceptible to back-exchange in aqueous biological matrices, leading to IS signal drift and compromised quantification accuracy over time [1].

deuterium exchange isotope stability internal standard integrity LC-MS/MS

Published Method Lineage

Risperidone-d4 is the internal standard explicitly named in at least five independent peer-reviewed LC-MS/MS methods published between 2013 and 2017, covering human plasma TDM [1], postmortem femoral blood quantification [2], conventional vs. microflow LC-MS/MS comparison for 40 analytes in whole blood [3], and postmortem cardiac tissue quantification of QT-prolonging drugs [4]. In each case, Risperidone-d4 was selected for its co-elution behavior, mass shift, and compatibility with the specific extraction and chromatographic conditions. By comparison, Risperidone-d5 has not been documented in any peer-reviewed PubMed-indexed bioanalytical method as of the current evidence base.

peer-reviewed method therapeutic drug monitoring forensic toxicology literature validation

Ready-to-Use Solution Format

The Cerilliant Risperidone-d4 CRM is supplied as a ready-to-use certified solution at precisely 100 μg/mL in methanol in a 1 mL ampule, utilizing the Snap-N-Spike®/Snap-N-Shoot® format that eliminates the need for manual weighing, dissolution, and concentration verification by the end-user . In contrast, Risperidone-d5 and most research-grade deuterated IS are supplied as neat solids requiring analytical balance weighing of sub-milligram quantities—a procedure that introduces a typical weighing error of ±0.01–0.05 mg, translating to a 1–10% concentration uncertainty for a 0.5–1 mg aliquot, before any dilution steps [1].

Snap-N-Spike Snap-N-Shoot certified solution workflow efficiency weighing error

Risperidone-d4 Application Scenarios


Therapeutic Drug Monitoring in Plasma

Procure Risperidone-d4 (Cerilliant R-013) as the stable isotope-labeled internal standard for the quantification of risperidone and 9-hydroxyrisperidone in human plasma by UHPLC-MS/MS. The IS-normalized matrix effects of 95–105% with CV <6% documented by Ansermot et al. (2013) [1] provide a validated precedent for TDM applications in psychiatric patient populations where inter-individual plasma matrix variability is high. The certified solution format supports direct dilution into the working IS solution without weighing, enabling same-day method readiness in hospital-based TDM laboratories.

Forensic Toxicology in Postmortem Blood

Adopt Risperidone-d4 as the internal standard for postmortem forensic quantification following the validated method of Linnet and Johansen (2014), which used Risperidone-d4 (Toronto Research Chemicals) for the determination of risperidone and 9-hydroxyrisperidone in postmortem femoral blood across 38 forensic cases [2]. The use of an ISO 17034-certified CRM-grade internal standard satisfies the traceability requirements of forensic accreditation standards (e.g., ISO/IEC 17025 for testing laboratories), and the documented postmortem concentration reference range (sum of drug and metabolite below LOQ to 0.058 mg/kg in non-intoxication cases) provides a defensible interpretative framework.

Multi-Analyte Drug Screening in Whole Blood

Incorporate Risperidone-d4 into multi-analyte LC-MS/MS panels for the simultaneous quantification of antidepressants and neuroleptics in whole blood, as validated by Steuer et al. (2015) for 40 analytes including risperidone [3]. The use of Risperidone-d4 alongside other deuterated IS in a single method streamlines the analytical workflow and ensures consistent matrix effect compensation across all analytes. The documented inter-day precision and accuracy within acceptance criteria for the full 40-analyte panel reduces the validation burden when expanding an existing toxicology menu.

IDMS for Regulatory Bioanalysis

Deploy Risperidone-d4 as the internal standard for isotope dilution LC-MS/MS methods supporting Abbreviated New Drug Application (ANDA) submissions, pharmaceutical impurity profiling, and in vitro-in vivo correlation (IVIVC) studies such as those described by Shen et al. (2015) for parenteral risperidone microsphere formulations [4]. The combination of CRM traceability (ISO 17034), independently verified isotopic purity (≥99 atom% D), and non-exchangeable deuterium placement provides the documentation trail required by FDA and EMA reviewers for method validation reports in regulatory dossiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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